molecular formula C12H21N3OS B215001 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide

Katalognummer B215001
Molekulargewicht: 255.38 g/mol
InChI-Schlüssel: GXKXKZGCJMEXPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic master switch that regulates cellular energy homeostasis and plays a crucial role in the regulation of glucose and lipid metabolism. A-769662 has been widely studied for its potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes, obesity, and cancer.

Wirkmechanismus

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide activates AMPK by binding to the γ subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to increased phosphorylation of the α subunit and activation of the kinase activity. AMPK activation leads to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, as well as inhibition of lipogenesis and gluconeogenesis in the liver.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, leading to improved insulin sensitivity and glucose tolerance. This compound has also been shown to inhibit lipogenesis and gluconeogenesis in the liver, leading to decreased hepatic glucose output.
In addition to its metabolic effects, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide is a potent and selective activator of AMPK, making it a valuable tool for studying the role of AMPK in cellular metabolism and disease. However, this compound has some limitations for lab experiments. It is not stable in solution and must be stored and handled carefully to avoid degradation. In addition, this compound has low aqueous solubility, making it difficult to administer in vivo.

Zukünftige Richtungen

There are a number of future directions for the study of 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide. One area of interest is the development of more stable and soluble analogs of this compound for in vivo use. Another area of interest is the investigation of the role of AMPK activation in cancer therapy, and the development of combination therapies that utilize this compound to sensitize cancer cells to chemotherapy and radiation therapy. Finally, the potential therapeutic applications of this compound in other metabolic disorders such as fatty liver disease and atherosclerosis warrant further investigation.

Synthesemethoden

The synthesis of 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide involves the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 2-bromo-N-ethylhexanamide in the presence of a palladium catalyst. The reaction proceeds via a Suzuki coupling reaction to yield this compound in good yield and purity.

Wissenschaftliche Forschungsanwendungen

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes and obesity. It has been shown to activate AMPK in a dose-dependent manner, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. This compound has also been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.
In addition to its metabolic effects, this compound has been shown to have anti-cancer properties. It has been reported to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Eigenschaften

Molekularformel

C12H21N3OS

Molekulargewicht

255.38 g/mol

IUPAC-Name

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide

InChI

InChI=1S/C12H21N3OS/c1-4-7-8-9(5-2)11(16)13-12-15-14-10(6-3)17-12/h9H,4-8H2,1-3H3,(H,13,15,16)

InChI-Schlüssel

GXKXKZGCJMEXPX-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=NN=C(S1)CC

Kanonische SMILES

CCCCC(CC)C(=O)NC1=NN=C(S1)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.